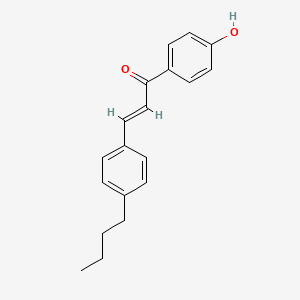

4-Butyl-4'-hydroxychalcone

Description

Overview of the Chalcone (B49325) Structural Class in Chemical Biology and Medicinal Chemistry

Chalcones are a class of organic compounds that form the central core of a variety of important biological molecules. saudijournals.comacs.org Chemically, they are defined by a 1,3-diaryl-2-propen-1-one framework, which consists of two aromatic rings (designated as the A and B rings) joined by a three-carbon α,β-unsaturated carbonyl system. acs.org This structure is not only synthetically accessible but is also a key biogenetic precursor to the entire family of flavonoids and isoflavonoids, which are abundant in edible plants, fruits, and vegetables. humanjournals.com

The presence of the keto-ethylenic group (–CO–CH=CH–) and a delocalized π-electron system across the molecule are key features responsible for the diverse pharmacological activities observed in this class. acs.org Chalcones have been reported to exhibit a wide array of biological effects, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and antiviral properties, making them a focal point of extensive research in medicinal chemistry. acs.orghumanjournals.comsci-hub.se

Rationale for Investigating Specific Substituted Chalcone Analogues

The broad bioactivity of the basic chalcone structure has inspired chemists to synthesize a vast number of analogues. The primary rationale for this is to enhance potency, improve selectivity for specific biological targets, and optimize pharmacokinetic properties. By strategically adding different chemical groups (substituents) to the A and B rings, researchers can fine-tune the molecule's electronic and steric properties.

For instance, the position and nature of substituents can dramatically influence a compound's biological activity. mdpi.com The addition of electron-donating groups, such as hydroxyl (–OH) or methoxy (B1213986) (–OCH₃) groups, has been shown to be crucial for the antioxidant and anti-inflammatory activities of many chalcones. mdpi.com In particular, a hydroxyl group at the 4-position of a phenyl ring is a common feature in many biologically active flavonoids and has been linked to significant free-radical scavenging capabilities. nih.gov Conversely, the introduction of bulky or hydrophobic groups, like an alkyl chain (e.g., a butyl group), can affect how the molecule binds to target proteins or crosses cell membranes, potentially increasing its efficacy or altering its mechanism of action. mdpi.com This systematic modification allows for the exploration of structure-activity relationships (SAR), guiding the design of new chalcones with superior and more specific therapeutic potential.

Current Research Landscape and the Significance of 4-Butyl-4'-hydroxychalcone

This compound is a synthetic compound that exemplifies the principles of targeted analogue design. It is available from several chemical suppliers as a biochemical for research purposes, indicating its relevance to the scientific community. smolecule.comscbt.com While extensive, peer-reviewed studies detailing the specific biological activities of this exact compound are not widely documented in public literature, its structure suggests clear avenues for investigation. smolecule.com

The significance of this compound lies in its specific combination of substituents. The 4'-hydroxy group on the A-ring is a well-established feature for conferring antioxidant and anti-inflammatory properties in related chalcones. mdpi.comnih.gov The addition of a butyl group at the 4-position of the B-ring introduces a moderately bulky, hydrophobic element. Research on other substituted chalcones suggests that such alkyl groups can enhance certain biological activities. For example, studies on similar structures have shown that bulky tert-butyl groups can increase the inhibition of lipid peroxidation. mdpi.com

Therefore, this compound is a compound of interest for its potential to exhibit tailored or enhanced biological effects, particularly as an antioxidant or anti-inflammatory agent. smolecule.com Docking studies mentioned in technical literature suggest potential interactions with enzymes involved in inflammation and oxidative stress pathways. smolecule.com Further research is required to fully elucidate its specific mechanisms of action and to validate its potential in various biological assays.

Table of Compound Properties: this compound Below is a summary of the key identifiers and properties for the compound.

| Property | Value |

| IUPAC Name | (E)-3-(4-butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

| CAS Number | 385810-21-9 scbt.com |

| Molecular Formula | C₁₉H₂₀O₂ scbt.com |

| Molecular Weight | 280.37 g/mol scbt.com |

| Structure | A chalcone with a butyl group at the 4-position of the B-ring and a hydroxyl group at the 4'-position of the A-ring. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-2-3-4-15-5-7-16(8-6-15)9-14-19(21)17-10-12-18(20)13-11-17/h5-14,20H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLVYHVGNKJGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659754 | |

| Record name | 3-(4-Butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385810-21-9 | |

| Record name | 3-(4-Butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Analytical Characterization of 4 Butyl 4 Hydroxychalcone

Chromatographic Methods for Purity Assessment and Separation

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is an indispensable technique for the qualitative monitoring of chemical reactions and the preliminary assessment of product purity. For 4-Butyl-4'-hydroxychalcone, TLC is instrumental in tracking the progress of its synthesis, typically a Claisen-Schmidt condensation between 4-hydroxyacetophenone and 4-butylbenzaldehyde. The separation on a TLC plate is governed by the compound's affinity for the stationary phase (typically silica (B1680970) gel) versus the mobile phase.

Due to the presence of a polar hydroxyl group and a nonpolar butyl group, the choice of eluent is critical. A common mobile phase for chalcones is a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve a retention factor (Rf) that allows for clear separation from starting materials and byproducts. For a related compound, 4'-hydroxy-4-hydroxy chalcone (B49325), a reported Rf value of 0.76 indicates moderate polarity. It is anticipated that this compound would exhibit a slightly higher Rf value in a similar solvent system due to the increased non-polarity conferred by the butyl group.

Interactive Data Table: TLC Parameters for Chalcone Analysis

| Parameter | Description | Typical Value/Range for Chalcones |

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent system that moves up the plate. | Hexane:Ethyl Acetate (e.g., 7:3 or 8:2 v/v) |

| Retention Factor (Rf) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | 0.4 - 0.8 |

| Visualization | Method used to see the spots on the TLC plate. | UV light (254 nm), Iodine vapor |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of compounds in a mixture. For this compound, reversed-phase HPLC is the method of choice, where a nonpolar stationary phase is used with a polar mobile phase. This technique is particularly useful for determining the purity of the synthesized compound with high accuracy. Commercial suppliers of this compound often specify a purity of greater than 98.0% as determined by HPLC. tcichemicals.com

A typical HPLC setup for the analysis of chalcones would involve a C18 column and a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the target compound from any impurities. The retention time of this compound would be influenced by its hydrophobicity, with the butyl group contributing to a longer retention time compared to unsubstituted 4'-hydroxychalcone (B163465) under identical conditions.

Interactive Data Table: HPLC Conditions for Chalcone Analysis

| Parameter | Description | Typical Conditions for Chalcones |

| Stationary Phase | The material packed in the HPLC column. | C18 (octadecylsilyl) silica gel |

| Mobile Phase | The solvent mixture that carries the sample through the column. | Gradient of Water (with 0.1% Formic Acid) and Methanol/Acetonitrile |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.5 - 1.5 mL/min |

| Detection | The method used to detect the compound as it elutes. | UV-Vis Detector (at λmax of the chalcone) |

| Retention Time (tR) | The time it takes for the compound to travel from the injector to the detector. | Dependent on specific conditions and compound structure |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Chalcone Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While chalcones themselves may have limited volatility, GC-MS analysis can be performed on their more volatile derivatives, or directly if the compound is sufficiently stable at the temperatures used in the GC inlet.

The mass spectrum of this compound would provide a wealth of structural information. The molecular ion peak (M+) would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum is characteristic of the compound's structure. For chalcones, common fragmentation pathways involve cleavage of the α,β-unsaturated ketone system, leading to characteristic fragment ions that can be used to confirm the identity of the compound.

Interactive Data Table: Predicted GC-MS Data for this compound

| Parameter | Description | Predicted Value/Information |

| Molecular Ion (M+) | The ion corresponding to the intact molecule. | m/z 280.14 |

| Major Fragment Ions | Ions formed by the fragmentation of the molecular ion. | Fragments corresponding to the 4-hydroxyphenyl acylium ion and the 4-butylstyryl cation. |

| Ionization Method | The technique used to ionize the sample. | Electron Ionization (EI) |

| GC Column | The type of column used for separation. | Capillary column with a nonpolar stationary phase (e.g., DB-5ms) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Chalcones, with their extended conjugated system comprising two aromatic rings and an α,β-unsaturated ketone, exhibit strong absorption in the UV-Vis region. The spectrum of this compound is expected to show characteristic absorption bands.

The principal absorption band, often referred to as Band I, arises from the π → π* transition of the cinnamoyl system. The position of the maximum absorption wavelength (λmax) is sensitive to the substitution pattern on the aromatic rings. The presence of the electron-donating hydroxyl group and the alkyl butyl group would be expected to cause a bathochromic (red) shift in the λmax compared to the unsubstituted chalcone. For many hydroxychalcones, the λmax is typically observed in the range of 340-400 nm. researchgate.neticm.edu.pl

Interactive Data Table: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Description | Expected Value/Range |

| λmax (Band I) | The wavelength of maximum absorbance for the principal π → π* transition. | 350 - 380 nm |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. | > 20,000 L·mol-1·cm-1 |

| Solvent | The solvent in which the spectrum is recorded. | Ethanol, Methanol, or Dichloromethane |

| λmax (Band II) | The wavelength of maximum absorbance for the benzoyl system transition. | 240 - 270 nm |

X-ray Diffraction for Solid-State Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure of this compound is not publicly available in crystallographic databases, analysis of the closely related 4-hydroxychalcone (B181621) provides valuable insights into the expected solid-state conformation. e-journals.inresearchgate.net

Interactive Data Table: Crystallographic Data for 4-Hydroxychalcone (as a reference) e-journals.in

| Parameter | Description | Value for 4-Hydroxychalcone |

| Crystal System | The symmetry of the unit cell. | Orthorhombic |

| Space Group | The symmetry of the crystal lattice. | P212121 |

| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | a = 5.3738 Å, b = 12.9239 Å, c = 17.1310 Å |

| Z | The number of molecules per unit cell. | 4 |

| Hydrogen Bonding | The presence and nature of hydrogen bonds in the crystal. | Intermolecular O-H···O hydrogen bonds |

Computational Chemistry and Theoretical Investigations of 4 Butyl 4 Hydroxychalcone

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. These methods, particularly those based on Density Functional Theory (DFT), have been widely applied to chalcone (B49325) derivatives to elucidate their electronic structure and chemical reactivity.

Density Functional Theory (DFT) Applications in Chalcone Studies

Density Functional Theory (DFT) has proven to be a highly effective and accurate method for investigating the properties of chalcones. mdpi.com It is used to determine structural and spectral characteristics of these compounds. mdpi.com By modeling the electron density, DFT can predict a wide range of molecular properties, from optimized geometries to the energies of frontier molecular orbitals. For chalcones, DFT studies often employ functionals like B3LYP to analyze their behavior. mdpi.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For chalcones, the π-system and oxygen atoms are typically the locations of high chemical reactivity, serving as electron donor sites for electrophilic attacks. mdpi.comresearchgate.net The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to participate in chemical reactions. In a related compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations have shown how the electron density is distributed across the molecule, highlighting the reactive centers. mdpi.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.12 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 3.97 |

Data is for the related compound 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, calculated using DFT at the B3LYP/6-311G* level, and is used here for illustrative purposes.*

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These indices provide a theoretical basis for predicting how a molecule will behave in a chemical reaction.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are crucial for creating structure-activity relationships and for designing molecules with specific chemical properties. mdpi.comresearchgate.net

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Electronegativity (χ) | 4.135 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 1.985 | (ELUMO - EHOMO)/2 |

| Chemical Softness (S) | 0.252 | 1/η |

| Electrophilicity Index (ω) | 4.302 | χ2 / (2η) |

Data is for the related compound 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, calculated using DFT at the B3LYP/6-311G* level, and is used here for illustrative purposes.*

Conformational Analysis Studies

The biological activity and physical properties of chalcones are highly dependent on their three-dimensional structure. Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies.

Investigation of s-cis and s-trans Conformation Preferences

Chalcones can exist in two main planar conformations, s-cis and s-trans, which refer to the arrangement around the single bond connecting the carbonyl group and the α,β-unsaturated bridge. Generally, trans isomers of chalcones are found to be more energetically favorable than cis isomers. uwlax.edu The preference for one conformer over the other is influenced by steric and electronic effects.

Theoretical calculations on the closely related 4-hydroxychalcone (B181621) have shown that the s-cis conformers are lower in energy compared to the s-trans conformers. ufms.brresearchgate.net This preference is attributed to the greater planarity of the s-cis structure, which enhances the stabilizing effect of electron delocalization involving the π orbitals. ufms.brresearchgate.net Studies on other chalcone derivatives have also found the s-cis conformation to be the most stable. researchgate.net

| Conformer | Relative Population (%) | Relative Energy (ΔE, kcal/mol) |

|---|---|---|

| s-cis (a) | 35.0 | 0.23 |

| s-cis (b) | 52.0 | 0.00 |

| s-trans (c) | 6.4 | 1.24 |

| s-trans (d) | 6.6 | 1.22 |

Data is for the related compound 4-hydroxychalcone and is used here for illustrative purposes. The designations (a), (b), (c), and (d) refer to different orientations of the hydroxyl group. researchgate.net

Energy Landscapes and Tautomerism of Chalcone Structures

The energy landscape of a molecule describes the potential energy as a function of its geometric coordinates. For chalcones, this includes the rotational barriers between the s-cis and s-trans conformers. The s-trans conformation is generally less stable due to steric repulsion, which can disrupt the planarity and reduce the stabilizing overlap of π orbitals. ufms.br

Furthermore, hydroxy-substituted chalcones can exhibit keto-enol tautomerism. rsc.org This process involves the migration of a proton and the shifting of a double bond. Theoretical calculations can be employed to determine the relative stability of the keto and enol forms. For some hydroxy-substituted cyclic chalcone derivatives, the enol form has been found to be more stable than the keto form due to conjugation effects and the formation of intramolecular hydrogen bonds. rsc.org The equilibrium between these tautomers can be influenced by factors such as solvent polarity and temperature. rsc.org While the parent chalcone structure does not have the requisite α-hydrogen to the carbonyl for traditional keto-enol tautomerism, the presence of the 4'-hydroxy group introduces the possibility of quinonoid-type tautomeric forms, which can be investigated computationally. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method is crucial for understanding the potential mechanism of action of a compound and for structure-based drug design. While specific docking studies for 4-Butyl-4'-hydroxychalcone were not prominently available in the reviewed literature, extensive research on structurally related chalcones provides a strong framework for predicting its behavior.

Studies on various hydroxychalcone (B7798386) derivatives have identified them as inhibitors of several key enzymes implicated in diseases like cancer and malaria. For instance, computational docking has been used to examine the inhibitory potential of chalcones on falcipain-2, a cysteine protease involved in malaria parasite hemoglobin degradation mdpi.com. In such studies, the chalcone molecule is placed into the active site of the enzyme in silico to determine the binding affinity (usually expressed as a binding energy in kcal/mol) and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

For a molecule like this compound, docking simulations would likely show the 4'-hydroxyl group acting as a hydrogen bond donor or acceptor with polar amino acid residues in the target's active site. The butyl group, being hydrophobic, would favorably interact with nonpolar pockets of the protein, potentially increasing binding affinity. The planar aromatic rings and the α,β-unsaturated carbonyl system are also key features for establishing π-π stacking and other van der Waals interactions. Docking studies on other chalcones against targets like the epidermal growth factor receptor (EGFR) have shown that interactions with residues such as Met769 and Lys721 are crucial for binding unsoed.ac.id.

| Chalcone Derivative | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| Butein (2',3,4,4'-Tetrahydroxychalcone) | Falcipain-2 | Cys25, His174, Trp206 | Not specified | mdpi.com |

| 2',5'-dihydroxy-3,4-dimethoxychalcone | EGFR | Met769, Ala719, Lys721 | -7.67 | unsoed.ac.id |

| 2'-Hydroxychalcone derivatives | Lipoxygenases (LOX) | Not specified | Not specified | preprints.org |

This table presents data from molecular docking studies on chalcones structurally related to this compound to illustrate the types of interactions and targets investigated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chalcone Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. nih.govisca.in

Numerous QSAR studies have been performed on chalcone derivatives to explore a wide range of biological activities, including anticancer, antitubercular, and anti-inflammatory effects. nih.govresearchgate.netnih.gov These models typically use a set of synthesized chalcones with varying substituents on their aromatic rings. For each compound, a range of molecular descriptors are calculated, which can be categorized as:

Topological: Describing the atomic connectivity and shape of the molecule.

Electronic: Including partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

Steric: Related to the volume and shape of the molecule or its substituents.

Hydrophobic: Quantifying the lipophilicity of the molecule.

In the context of this compound, the butyl group would significantly influence descriptors related to hydrophobicity (e.g., logP) and sterics. The 4'-hydroxyl group would contribute to electronic and hydrogen-bonding descriptors. A QSAR model built with a series of analogues could elucidate the optimal length of the alkyl chain or the ideal position and nature of substituents on the phenyl rings for a specific biological activity. For example, a QSAR study on 2'-hydroxy-4'-alkoxy chalcones revealed that the double bond of the α,β-unsaturated carbonyl system and the planarity of the structure are important for cytotoxic activity nih.govresearchgate.net. Another study identified that descriptors related to charge and the HOMO energy are crucial for modeling the antimitotic activity of chalcones nih.gov.

| Descriptor Type | Specific Descriptor Examples | Relevance to Chalcone Activity | Reference |

| Electronic | HOMO/LUMO Energy, Dipole Moment, Partial Charges | Governs reaction mechanisms and electrostatic interactions with receptors. | nih.gov |

| Topological | Wiener Index, Randic Index | Relates molecular size, shape, and branching to activity. | nih.govnih.gov |

| Steric/Geometrical | Molar Volume, Surface Area | Influences how the ligand fits into a receptor's binding site. | researchgate.net |

| Hydrophobic | LogP | Determines membrane permeability and hydrophobic interactions with the target. | researchgate.net |

This table summarizes common molecular descriptors used in QSAR studies of chalcone analogues and their general importance.

Prediction of Spectroscopic Features and Correlation with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. nih.gov These theoretical calculations provide valuable support for experimental structure elucidation and help in understanding the electronic structure and vibrational modes of a compound.

A study on a closely related compound, (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one, utilized DFT calculations at the B3LYP/6–311+G(d) level to correlate theoretical data with experimental IR, Raman, NMR, and UV-Vis spectra mdpi.com. This study serves as an excellent proxy for understanding the expected spectroscopic features of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net For the bromo-butyl analogue, the calculated chemical shifts showed good agreement with the experimental values, confirming the molecular structure. Similar accuracy would be expected for this compound, aiding in the unambiguous assignment of proton and carbon signals. mdpi.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. These theoretical frequencies are often scaled to correct for systematic errors. In the study of the bromo-butyl chalcone, characteristic calculated frequencies for the C=O stretch, C=C bonds, and aromatic ring vibrations were consistent with the experimental IR and Raman spectra. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. The calculated maximum absorption wavelength (λmax) for the bromo-butyl chalcone was found to be in agreement with the experimental spectrum. The analysis of molecular orbitals involved (such as the HOMO to LUMO transition) provides insight into the nature of the electronic excitation. mdpi.com The calculated HOMO-LUMO energy gap (E_GAP) for the bromo-butyl analogue was 3.97 eV, indicating good reactivity compared to similar chalcones mdpi.com.

| Spectroscopic Data | Experimental Value (Bromo-Butyl Analogue) | Theoretical Value (Bromo-Butyl Analogue) | Expected Correlation for this compound |

| ¹H NMR (δ, ppm) | Hα: 7.55 (d), Hβ: 7.82 (d) | Good agreement with experimental data | High correlation, aiding in signal assignment. |

| ¹³C NMR (δ, ppm) | C=O: 189.2 | Good agreement with experimental data | High correlation, confirming carbon skeleton. |

| IR (cm⁻¹) | C=O stretch: ~1658 | Consistent with experimental values | Strong correlation for key functional group vibrations. |

| UV-Vis (λmax, nm) | ~320 | Consistent with experimental values | Good correlation for the main electronic transition. |

This table presents a comparison of experimental and theoretical spectroscopic data for the closely related compound (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one, based on findings from reference mdpi.com, to illustrate the predictive power of DFT calculations.

Future Research Directions and Translational Potential of 4 Butyl 4 Hydroxychalcone

Exploration of Novel Biological Targets and Mechanistic Pathways

While initial research has highlighted the antioxidant and anti-inflammatory properties of 4-Butyl-4'-hydroxychalcone, a deeper understanding of its molecular interactions is crucial for its development as a therapeutic agent. smolecule.com Future investigations should aim to uncover novel biological targets and elucidate the intricate mechanistic pathways through which it exerts its effects.

Docking studies have suggested potential interactions with enzymes involved in inflammation and oxidative stress. smolecule.com Expanding on this, comprehensive screening against a wide array of kinases, transcription factors, and other regulatory proteins could reveal previously unknown targets. tandfonline.com For instance, many chalcone (B49325) derivatives have been shown to inhibit key signaling pathways implicated in cancer, such as NF-κB and those involving kinases and tubulin. ljmu.ac.uktandfonline.com Investigating whether this compound modulates these or other critical pathways, like the p53-MDM2 axis, could provide significant insights into its anticancer potential. researchgate.net

Furthermore, the parent compound, 4-hydroxychalcone (B181621), is suggested to act as a calcium channel blocker or an angiotensin-converting enzyme (ACE) inhibitor. smolecule.com It is imperative to determine if this compound shares these mechanisms or possesses its own unique modes of action. smolecule.com Exploring its effects on various cellular processes, including cell cycle progression, apoptosis, and angiogenesis, will be vital. nih.govtandfonline.com For example, studies have shown that some chalcones can arrest the cell cycle at the G2/M phase and induce apoptosis through the activation of caspases. ljmu.ac.uk

Rational Design and Synthesis of Advanced Chalcone Analogues for Targeted Efficacy

The straightforward chemistry of chalcones provides a versatile platform for structural modification to enhance potency and selectivity. researchgate.netmdpi.com The rational design and synthesis of advanced analogues of this compound represent a promising strategy to optimize its therapeutic profile.

Structure-activity relationship (SAR) studies are fundamental to this endeavor. mdpi.com By systematically modifying the butyl group on one ring and the hydroxyl group on the other, as well as introducing various substituents on the aromatic rings, researchers can identify key structural features that govern biological activity. mdpi.com For instance, the introduction of nitro, fluorine, or bromine groups has been shown to increase the selective activity of some chalcone analogues against certain parasites. nih.gov Similarly, the presence of methoxy (B1213986) groups can enhance anti-inflammatory properties. mdpi.com

Molecular hybridization, the combination of the chalcone scaffold with other pharmacologically active moieties, offers another avenue for creating novel derivatives with improved efficacy. researchgate.net Chalcone-triazole hybrids, for example, have demonstrated significant antibacterial and antitubercular activities. wiley.comnih.gov Designing and synthesizing hybrids of this compound could lead to compounds with dual or synergistic modes of action.

The following table summarizes potential modifications and their expected impact on biological activity, based on general findings for chalcone derivatives:

| Modification Strategy | Targeted Moiety | Potential Substituents | Anticipated Outcome |

| Ring Substitution | Aromatic Rings | Halogens (F, Cl, Br), Methoxy (-OCH3), Nitro (-NO2) | Enhanced potency, altered selectivity, improved pharmacokinetic properties. mdpi.comnih.gov |

| Hydroxyl Group Modification | 4'-hydroxy group | Alkylation, Esterification | Prodrug design, improved bioavailability. researchgate.net |

| Butyl Chain Alteration | 4-butyl group | Varying chain length, branching, cyclization | Modified lipophilicity and target binding affinity. |

| Molecular Hybridization | Chalcone Scaffold | Triazoles, Pyrazolines, Methylxanthines | Novel compounds with potentially synergistic or expanded biological activities. wiley.comacs.org |

Development of Biocatalytic and Chemoenzymatic Approaches for Sustainable Production

Traditional chemical synthesis of chalcones, often relying on the Claisen-Schmidt condensation, can involve harsh conditions and generate significant waste. researchgate.netfrontiersin.org As the demand for environmentally friendly processes grows, the development of biocatalytic and chemoenzymatic methods for the sustainable production of this compound and its analogues is a critical area of future research.

Biocatalysis, utilizing whole-cell systems (like yeast or bacteria) or isolated enzymes, offers a green alternative for chalcone synthesis. saudijournals.comresearchgate.net These methods provide high regio- and stereoselectivity under mild reaction conditions, reducing environmental impact. researchgate.net For instance, hydrolases and lipases have shown promiscuous activity in catalyzing Claisen-Schmidt condensations to produce E-chalcones with high stereoselectivity. shd-pub.org.rs The use of microorganisms like Daucus carota (carrot) roots has been highlighted for the selective bioreduction of chalcones. researchgate.net

Chemoenzymatic synthesis, which combines enzymatic reactions with traditional chemical steps, can further expand the diversity of accessible chalcone derivatives. acs.orgresearchgate.net Fungal prenyltransferases, for example, have been used to create a variety of prenylated chalcones, demonstrating the potential to generate novel analogues of this compound with unique biological properties. acs.org Laccase-catalyzed oxidation is another chemoenzymatic approach that has been used to transform 4-hydroxy-chalcones into dimeric products with potential bioactivity. researchgate.net

The table below outlines various green synthesis approaches applicable to chalcone production:

| Method | Catalyst/System | Key Advantages | Example Application |

| Biocatalysis | Hog Pancreas Lipase, Aspergillus melleus Acylase | High stereoselectivity, mild conditions, "green" approach. shd-pub.org.rs | Enzyme-catalyzed Claisen-Schmidt condensation. shd-pub.org.rs |

| Whole-Cell Biotransformation | Yarrowia lipolytica, Daucus carota | Inexpensive, eco-friendly, natural cofactor recycling. researchgate.netmdpi.com | Chemoselective reduction of the α,β-unsaturated double bond. researchgate.netmdpi.com |

| Chemoenzymatic Synthesis | Fungal Prenyltransferases (AtaPT/AnaPT) | Increases structural diversity of natural products. acs.org | Prenylation of chalcone rings. acs.org |

| Microwave-Assisted Synthesis | Basic or acidic catalysts | Reduced reaction times, often solvent-free, high yields. frontiersin.org | Accelerated Claisen-Schmidt condensation. frontiersin.org |

Integration of In Silico and In Vitro Methodologies for Accelerated Drug Discovery Initiatives

To streamline the discovery and development of new drugs based on the this compound scaffold, the integration of computational (in silico) and laboratory-based (in vitro) methods is essential. researchgate.net This synergistic approach can accelerate the identification of promising lead compounds and reduce the time and cost associated with traditional drug discovery pipelines.

In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for rational drug design. researchgate.netmdpi.com Molecular docking can predict the binding affinity and orientation of this compound and its analogues within the active site of a biological target, providing insights into the mechanism of action. mdpi.comresearchgate.net QSAR models can be developed to correlate the chemical structures of a series of chalcones with their biological activities, enabling the prediction of the potency of novel, unsynthesized compounds. mdpi.com

These computational predictions can then guide the synthesis of a smaller, more focused library of chalcone analogues for in vitro screening. wiley.comnih.gov High-throughput screening (HTS) can be employed to rapidly evaluate the biological activity of these compounds against various targets and in different cell-based assays. rsc.org The results from these in vitro studies can then be used to refine and improve the predictive power of the in silico models, creating an iterative cycle of design, synthesis, and testing that accelerates the drug discovery process.

This integrated approach has been successfully applied to the discovery of new antitubercular chalcone derivatives, demonstrating its potential for the development of novel therapeutics based on the this compound structure. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 4-butyl-4'-hydroxychalcone and assessing its purity?

Synthesis typically involves Claisen-Schmidt condensation between 4-butylacetophenone and 4-hydroxybenzaldehyde under basic conditions. Purity assessment requires HPLC (>98% purity threshold) coupled with spectroscopic techniques like FT-IR (C=O stretch at ~1651 cm⁻¹) and ¹H/¹³C NMR to confirm structural integrity . For large-scale production, process optimization must address solvent selection (e.g., methanol for extraction) and purification via SPE to remove matrix interferences like chlorophyll .

Q. How can researchers validate the bioactivity of this compound in mechanistic studies?

Key assays include:

- Proteasome inhibition assays (e.g., fluorogenic substrates to measure chymotrypsin-like activity) to link NF-κB pathway suppression .

- Mitochondrial respiration studies using isolated rat liver mitochondria to quantify potassium ion flux and oxidative phosphorylation decline .

- Dose-dependent validation via LC-MS/MS to correlate bioactivity with compound stability in biological matrices .

Q. What spectroscopic techniques are essential for structural elucidation of this compound derivatives?

- FT-IR : Identifies α,β-unsaturated ketone (C=O stretch) and phenolic -OH groups (broad ~3350 cm⁻¹ peak) .

- NMR : ¹H NMR distinguishes chalcone protons (e.g., vinyl protons at δ 7.6–8.2 ppm) and substituents (e.g., butyl chain δ 0.8–1.6 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in NF-κB inhibition efficacy across studies may arise from:

- Cell-type specificity : Use orthogonal models (e.g., hepatocytes vs. cancer cells) to validate context-dependent effects .

- Analytical variability : Standardize LC-MS/MS protocols (e.g., Gemini-NXC18 column, 0.1% formic acid in mobile phase) to improve reproducibility .

- Metabolite interference : Perform biotransformation studies with cyanobacterial strains (e.g., A. laxa) to identify active metabolites like dihydrochalcones .

Q. What advanced mass spectrometry techniques are optimal for characterizing this compound fragmentation pathways?

- FAPA-MS : Enables rapid analysis without derivatization, detecting [M+H]⁺ and [M-H]⁻ ions. Compare with ESI-MS and APCI-MS for fragmentation pattern consistency .

- MS/MS in MRM/SRM modes : Use positive/negative ion switching to capture diagnostic fragments (e.g., m/z 147 for retro-Diels-Alder cleavage) .

- Cyclic voltammetry : Correlates reduction potentials (e.g., E_p,c −0.59 V with ZnI₂) with radical anion stability during catalytic cycloadditions .

Q. How do biocatalytic transformations of this compound vary across microbial strains?

- Nostocales cyanobacteria (e.g., Anabaena sp.) produce multiple metabolites (e.g., 4″-hydroxydihydrochalcone, diphenylpropanol) via C=C bond reduction and hydroxylation .

- Non-Nostocales strains (e.g., A. laxa) exclusively hydrogenate the enone moiety. Efficiency ranges from 21% (S. platensis) to 100% (Ch. minutus), highlighting strain-specific optimization needs .

Q. What experimental design considerations are critical for studying this compound’s electron transfer mechanisms?

- Catalytic systems : Combine Bu₄NBH₄/ZnI₂ to promote single-electron transfer, monitored via cyclic voltammetry (shift from E_p,c −1.25 V to −0.59 V) .

- Radical trapping : Use spin traps (e.g., TEMPO) in ESR studies to confirm chalcone radical anion intermediates during Diels-Alder cycloadditions .

Q. How can researchers optimize chromatographic separation for chalcone analogs in complex matrices?

- Column selection : Gemini-NXC18 for high-resolution UHPLC separation of polar metabolites .

- Mobile phase : Acetonitrile/water with 0.1% formic acid enhances ionization efficiency in ESI-MS .

- Matrix cleanup : OASIS MCX SPE effectively removes chlorophyll and carotenoids from cyanobacterial extracts .

Methodological Guidelines

- For bioactivity studies : Include negative controls (e.g., substrate-only cultures) to distinguish inherent compound effects from microbial biotransformation artifacts .

- For structural analysis : Cross-validate NMR/FT-IR data with computational modeling (e.g., DFT for vibrational frequency prediction) .

- For biocatalysis : Prioritize Nostocales strains for multi-step transformations but non-Nostocales for single-product scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.